2-(4-Bromo-3,5-dimethoxyphenyl)ethanamine;hydrochloride
CAS No.: 61367-72-4
Cat. No.: VC6040053
Molecular Formula: C10H15BrClNO2
Molecular Weight: 296.59
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61367-72-4 |
|---|---|
| Molecular Formula | C10H15BrClNO2 |
| Molecular Weight | 296.59 |
| IUPAC Name | 2-(4-bromo-3,5-dimethoxyphenyl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C10H14BrNO2.ClH/c1-13-8-5-7(3-4-12)6-9(14-2)10(8)11;/h5-6H,3-4,12H2,1-2H3;1H |
| Standard InChI Key | JOAZQHQOCIXVGX-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC(=C1Br)OC)CCN.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Nomenclature
The molecular formula of 2-(4-bromo-3,5-dimethoxyphenyl)ethanamine hydrochloride is C₁₀H₁₄BrNO₂·HCl, with a molecular weight of 296.59 g/mol for the hydrochloride salt . The IUPAC name reflects its substitution pattern: 2-(4-bromo-3,5-dimethoxyphenyl)ethanamine hydrochloride.
Key Identifiers:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 61367-72-4 (free base) | |
| 56281-37-9 (hydrochloride) | ||
| SMILES | COC1=CC(=CC(=C1Br)OC)CCN.Cl | |
| InChIKey | DQTTUBZTFBEBCK-UHFFFAOYSA-N |
Structural Analysis
The compound features a bromine atom at the para position relative to the ethylamine side chain, flanked by methoxy groups at the 3- and 5-positions. This substitution pattern influences its electronic properties and steric interactions, which are critical for its receptor-binding affinity and metabolic stability . X-ray crystallography data for analogous compounds suggest that the methoxy groups adopt a planar conformation with the aromatic ring, while the ethylamine chain exhibits flexibility .
Synthesis and Industrial Production
Synthetic Routes
The synthesis typically involves bromination of a precursor such as 3,5-dimethoxyphenethylamine. A common pathway proceeds as follows:
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Bromination of 3,5-Dimethoxybenzaldehyde:
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Reaction with bromine in acetic acid yields 4-bromo-3,5-dimethoxybenzaldehyde.
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Reductive Amination: The aldehyde is converted to the corresponding phenethylamine via a Henry reaction followed by catalytic hydrogenation .
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Hydrochloride Formation: The free base is treated with hydrochloric acid to form the hydrochloride salt .
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Example Reaction Scheme:
Industrial-Scale Production
Industrial methods emphasize cost-effective brominating agents (e.g., N-bromosuccinimide) and continuous-flow reductive amination to enhance yield (>75%) . A patent by Zhao et al. describes a three-step synthesis from veratraldehyde with a total yield of 51%, though optimized routes achieve 65% .
Physicochemical Properties
Solubility and Stability
The hydrochloride salt is water-soluble (≥50 mg/mL at 20°C) due to its ionic character, while the free base is lipid-soluble. It is stable under acidic conditions but prone to oxidative degradation in basic environments .
Thermal Properties:
| Property | Value |
|---|---|
| Melting Point | 215–217°C (decomposes) |
| pKa (amine) | 8.57 ± 0.1 |
| LogP (hydrochloride) | 1.92 |
Mass Spectrometry (EI-MS):
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Molecular Ion: m/z 259 [M⁺–HCl]
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Key Fragments:
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m/z 242 [M⁺–HCl–NH₃]
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m/z 183 [C₇H₆BrO₂⁺]
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m/z 168 [C₆H₅BrO⁺]
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NMR (¹H, 400 MHz, D₂O):
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 3.82 | s | 2×OCH₃ (3,5-position) |
| 4.12 | t (J=7 Hz) | CH₂NH₃⁺ |
| 6.75 | s | Aromatic H (2,6-position) |
Pharmacological Profile
Receptor Affinity (Predicted):
| Receptor | Ki (nM) | Assay Type |
|---|---|---|
| 5-HT₂A | 0.8 | Radioligand |
| 5-HT₂C | 12.4 | Radioligand |
Metabolic Pathways
In vitro studies using human hepatocytes indicate O-demethylation at the 3-methoxy group and N-dealkylation as primary metabolic routes . Cytochrome P450 isoforms CYP2D6 and CYP3A4 mediate these transformations, yielding inactive metabolites excreted renally .
Applications and Regulatory Status
Research Applications
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Neuroscience: Probe for studying serotonin receptor signaling .
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Forensic Chemistry: Reference standard for detecting novel psychoactive substances .
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Pharmaceutical Intermediates: Precursor in the synthesis of ivabradine analogs .
Legal Status
Classified as a Schedule I controlled substance in Sweden, the UK, and South Korea due to structural similarity to 25B-NBOMe . In the U.S., it falls under the Federal Analogue Act if intended for human consumption.
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